Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate)
Description
Chemical Identity and Nomenclature
Chemical Formula and Molecular Structure
The compound is defined by the molecular formula C32H25F12N7P2Ru , with a molecular weight of 898.59 g/mol . Its structure comprises a central ruthenium(II) ion coordinated to three nitrogen-containing ligands: two 2,2'-bipyridine (bpy) molecules and one 5-aminophenanthroline (phen-5-NH2) ligand. The hexafluorophosphate (PF6−) anions serve as counterions to balance the +2 charge on the ruthenium complex.
The coordination geometry around ruthenium is octahedral, with the bipyridine ligands occupying four equatorial positions and the aminophenanthroline ligand filling the remaining two axial sites. The aminophenanthroline moiety introduces a primary amine group at the 5-position of the phenanthroline backbone, enabling further functionalization for applications such as DNA intercalation or sensor development.
Alternative Nomenclature and Synonyms
This compound is recognized by multiple systematic and trivial names across scientific literature and commercial catalogs:
The abbreviation bpy denotes 2,2'-bipyridine, while phen-5-NH2 refers to the 5-aminated derivative of 1,10-phenanthroline. The DPPZ acronym (dipyrido[3,2-a:2',3'-c]phenazine) in some contexts reflects structural similarities to extended phenanthroline derivatives.
CAS Registry Numbers and Identification
Two CAS Registry Numbers are associated with this compound:
- 84537-86-0 : Primary identifier for the hexafluorophosphate salt form.
- 146441-73-8 : Alternate registry entry occasionally used in specialized catalogs.
Additional identifiers include:
- PubChem CID : 12081903
- MDL Number : MFCD20921517
- SMILES :
[Ru+2].F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.Nc2cc3cccnc3c1ncccc12.c1nc(ccc1)c2ccccn2.c1cccnc1c2ccccn2 - InChI Key : QQMMCXKCYXQNNA-UHFFFAOYSA-N
These identifiers facilitate precise tracking in chemical databases and regulatory frameworks. The compound’s structural uniqueness is further validated by its exact mass (899.049855 g/mol) and monoisotopic mass (899.049855 g/mol), as calculated from isotopic distributions.
Properties
IUPAC Name |
1,10-phenanthrolin-5-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3.2C10H8N2.2F6P.Ru/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1-7H,13H2;2*1-8H;;;/q;;;2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMMCXKCYXQNNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25F12N7P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477241 | |
| Record name | Ru(bpy)2(phen-5-NH2)(PF6)2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
898.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84537-86-0 | |
| Record name | Ru(bpy)2(phen-5-NH2)(PF6)2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of Bis(2,2’-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate), also known as Ru(bpy)2(phen-5-NH2)(PF6)2, are gold nanoparticles. The compound is used to functionalize these nanoparticles, enhancing their electrochemiluminescence activity. This property is of great potential for application in bioanalysis.
Mode of Action
Ru(bpy)2(phen-5-NH2)(PF6)2 interacts with its targets (gold nanoparticles) through a process known as functionalization. This involves the reduction of HAuCl4 with NaBH4 in the presence of Ru(bpy)2(phen-5-NH2)(PF6)2. The resulting solution turns to red or wine-red, indicating the successful synthesis of functionalized gold nanoparticles.
Biochemical Pathways
The biochemical pathway involved in the action of Ru(bpy)2(phen-5-NH2)(PF6)2 is the reduction of HAuCl4 with NaBH4. This process results in the formation of functionalized gold nanoparticles with enhanced electrochemiluminescence activity
Pharmacokinetics
The compound is synthesized in a solution and used to functionalize gold nanoparticles. The bioavailability of the compound would depend on the specific application and method of delivery.
Result of Action
The primary result of the action of Ru(bpy)2(phen-5-NH2)(PF6)2 is the creation of functionalized gold nanoparticles with enhanced electrochemiluminescence activity. These nanoparticles can be used in various applications, including bioanalysis.
Action Environment
The action of Ru(bpy)2(phen-5-NH2)(PF6)2 is influenced by several environmental factors. The pH of the solution, for example, is adjusted to 12 by NaOH during the synthesis process. Additionally, the volume of NaBH4 used in the synthesis can affect the outcome. The compound is also sensitive to the presence of other reagents and impurities, which are removed through a process of dialysis and centrifugation.
Biological Activity
The compound Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) is a ruthenium(II) complex that has garnered attention for its potential biological applications, particularly in cancer therapy. Ruthenium complexes are known for their unique properties that allow them to interact with biological molecules, leading to various therapeutic effects. This article reviews the biological activity of this specific compound, focusing on its cytotoxicity, mechanisms of action, and potential applications in photodynamic therapy (PDT).
Structure and Properties
The structure of the compound comprises a central ruthenium atom coordinated by two 2,2'-bipyridine ligands and one 5-aminophenanthroline ligand. The hexafluorophosphate counterion enhances solubility and stability in aqueous environments.
Cytotoxicity
Numerous studies have demonstrated the cytotoxic effects of ruthenium complexes against various cancer cell lines. For instance, the compound showed significant antiproliferative activity against MCF-7 (breast cancer) and U-118MG (glioma) cell lines. The IC50 values were determined through MTT assays, indicating the concentration required to inhibit cell growth by 50%. Table 1 summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15.3 |
| U-118MG | 22.8 |
| A549 | 18.5 |
These results highlight the effectiveness of the compound in targeting specific cancer cells while showing relatively lower toxicity towards normal cells.
The mechanisms through which this ruthenium complex exerts its cytotoxic effects include:
- DNA Interaction : The complex binds to DNA, leading to structural changes that inhibit replication and transcription. Studies have shown that such interactions can induce apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Upon irradiation, the compound can generate ROS, which are known to cause oxidative stress and damage cellular components, further promoting apoptosis.
- Mitochondrial Dysfunction : The complex has been observed to disrupt mitochondrial function, leading to altered energy metabolism and increased cell death rates.
- Inhibition of Topoisomerases : Similar to other anticancer agents, it may inhibit topoisomerase enzymes crucial for DNA unwinding during replication.
Case Studies
Recent research has focused on optimizing the structure of ruthenium complexes to enhance their biological activity. For example:
- A study examined several derivatives of ruthenium complexes with varying lipophilicity levels. Increased lipophilicity correlated with enhanced cellular uptake and cytotoxicity against A2780 (ovarian cancer) and DU145 (prostate cancer) cell lines .
- Another investigation assessed the photodynamic properties of a related complex under light activation conditions. The results indicated that light exposure significantly increased cytotoxicity due to enhanced ROS generation .
Comparison with Similar Compounds
Comparison with Similar Ruthenium Polypyridyl Complexes
Structural Variations and Ligand Substitutions
Ruthenium polypyridyl complexes exhibit diverse properties depending on ligand substitutions and coordination geometry. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Amino vs. Isothiocyanate Groups: The amino group in the target compound facilitates non-covalent interactions (e.g., hydrogen bonding) with DNA/RNA , while the isothiocyanate derivative enables covalent attachment to proteins or surfaces .
- Cis vs. Trans Configurations : The cis-configuration in results in distinct hydrogen-bonding networks (N–H⋯F interactions), influencing crystal packing and stability .
- Carboxy/Amide Functionalization : Derivatives with carboxy or amide groups (e.g., ) exhibit improved solubility in polar solvents and are used in photosensitizing systems .
Photophysical and Electrochemical Properties
Table 2: Comparative Photophysical and Electrochemical Data
Key Findings :
- The target compound’s ECL efficiency surpasses that of tris(bpy)Ru(II) in aqueous environments due to the amino group’s role in stabilizing excited states .
- Isothiocyanate and carboxamide derivatives show redshifted emission compared to the target compound, likely due to electron-withdrawing effects .
Q & A
Q. What are the primary applications of this ruthenium complex in nucleic acid research?
The compound serves as a fluorescent metal-ligand probe for determining nucleotide base sequences due to its strong electrochemiluminescence (ECL) properties. It binds selectively to DNA/RNA via intercalation or groove-binding, enabling sequence-specific detection . Its ECL activity is exploited in biosensors for real-time monitoring of hybridization events .
Methodological Tip : For DNA-binding assays, use phosphate buffer (pH 7.0) and monitor emission at 628 nm (λex = 458 nm) .
Q. How should this compound be stored and handled to maintain stability?
Store at -20°C in airtight containers to prevent degradation. The solid form is stable at room temperature during shipping but sensitive to moisture. Use anhydrous solvents (e.g., DMF, DMSO) for dissolution, and avoid prolonged exposure to light to preserve fluorescence integrity .
Q. What purification methods are recommended for synthesizing this complex?
Post-synthesis, purify via column chromatography (silica gel, eluent: acetonitrile/water with 0.1% trifluoroacetic acid) to remove unreacted ligands. Confirm purity (>85%) using HPLC with UV-Vis detection at 280 nm .
Advanced Research Questions
Q. How do photophysical properties (e.g., fluorescence lifetime) vary with ligand substitution?
The 5-aminophenanthroline ligand extends the fluorescence lifetime (up to 500 ns ) compared to unsubstituted phenanthroline analogs. This is attributed to enhanced charge-transfer transitions between Ru(II) and the amino group. For comparative studies, use time-resolved fluorescence spectroscopy in deaerated solutions to minimize quenching .
Data Comparison :
| Ligand System | Fluorescence Lifetime (ns) | Quantum Yield |
|---|---|---|
| 5-Aminophenanthroline | 480–500 | 0.12 |
| 4,7-Diphenylphenanthroline | 320–350 | 0.08 |
Q. What strategies optimize electrochemiluminescence (ECL) efficiency in biosensing?
ECL intensity depends on co-reactants (e.g., tripropylamine) and electrode surface modification. Use screen-printed carbon electrodes coated with Nafion to immobilize the Ru complex. Optimize pH (7.0–7.5) and apply a potential of +1.2 V vs. Ag/AgCl to maximize signal-to-noise ratios .
Q. How can structural distortions in the Ru coordination sphere affect catalytic activity?
Single-crystal X-ray studies reveal that cis-configuration of 5-aminophenanthroline ligands creates a distorted octahedral geometry, enhancing redox activity. Compare cyclic voltammetry (CV) profiles in acetonitrile (0.1 M TBAPF6) to identify shifts in Ru(II/III) oxidation potentials (~1.1 V) .
Data Contradiction Resolution
Q. How to reconcile discrepancies in reported purity levels (>85% vs. >98%)?
Purity variations arise from synthesis protocols (e.g., recrystallization vs. chromatographic purification). Validate purity using elemental analysis (C, H, N) and cross-check with mass spectrometry (ESI-MS) to detect trace impurities like unbound bipyridine ligands .
Q. Why do fluorescence quantum yields differ across studies?
Differences stem from solvent polarity (e.g., water vs. acetonitrile) and oxygen content. Use degassed solvents and integrate integrating sphere detectors for accurate quantum yield measurements .
Synthesis and Characterization
Q. What analytical techniques confirm successful ligand coordination?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
